molecular formula C₁₇H₁₇FN₆O₉P₂ B1145330 Tedizolid Pyrophosphate Ester CAS No. 1239662-48-6

Tedizolid Pyrophosphate Ester

货号: B1145330
CAS 编号: 1239662-48-6
分子量: 530.3
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tedizolid pyrophosphate ester is a next-generation oxazolidinone antibiotic. It is a prodrug that is rapidly converted in the body to its active form, tedizolid. This compound is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tedizolid pyrophosphate ester involves several key steps. One common method starts with the preparation of a key intermediate, which is then converted to tedizolid phosphate. The intermediate is synthesized using a series of reactions involving aryl groups and substituted aryl groups . The process avoids the use of strong acids like phosphorus oxychloride, making it more environmentally friendly .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity raw materials and controlled reaction conditions to ensure the final product’s quality. The process includes steps to minimize impurities and optimize yield. The final product is often purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, which converts it to its active form, tedizolid . It also participates in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include butyl lithium, Grignard reagents, and various solvents like chloroform and methanol . Reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Major Products: The primary product of interest is tedizolid, the active form of the prodrug. Other products may include various intermediates and by-products formed during the synthesis process .

科学研究应用

Tedizolid pyrophosphate ester has a wide range of scientific research applications:

相似化合物的比较

Tedizolid pyrophosphate ester represents a significant advancement in the treatment of bacterial infections, offering enhanced potency, reduced side effects, and improved dosing regimens compared to its predecessors.

生物活性

Tedizolid pyrophosphate ester, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily used for treating infections caused by multidrug-resistant Gram-positive bacteria. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy.

Target and Mode of Action
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically at the 23S rRNA site. This binding prevents the formation of the 70S initiation complex, crucial for protein synthesis, thereby exhibiting bacteriostatic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Pharmacokinetics

Bioavailability and Metabolism
this compound is rapidly converted into its active form, tedizolid, by phosphatases in vivo. Its oral bioavailability exceeds 90%, with a longer half-life and higher plasma protein binding (approximately 80%) compared to linezolid. The compound is primarily metabolized in the liver and excreted as inactive metabolites .

Pharmacokinetic Properties
The pharmacokinetic profile of tedizolid shows linear characteristics across different populations. After administration, plasma concentrations peak rapidly, and the compound demonstrates time-dependent bactericidal activity against VRE and MRSA .

ParameterTedizolidLinezolid
Oral Bioavailability>90%~31%
Plasma Protein Binding~80%~31%
Volume of Distribution~101 L~40-50 L
Half-Life~12 hours~4-5 hours

In Vitro Activity

Tedizolid has demonstrated potent in vitro activity against various Gram-positive pathogens. In studies comparing tedizolid with linezolid, it showed significantly lower minimum inhibitory concentrations (MICs) against MRSA:

  • MIC for Tedizolid :
    • MRSA: 0.25 µg/ml
    • MSSA: 0.25 µg/ml
  • MIC for Linezolid :
    • MRSA: 1 µg/ml
    • MSSA: 2 µg/ml .

The microbiological eradication rates in clinical trials were also promising:

  • Overall eradication rate: 97.7%
  • MRSA eradication rate: 97.9%
  • MSSA eradication rate: 95.7% .

Clinical Efficacy

Tedizolid has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). A pivotal phase 3 trial demonstrated that a regimen of 200 mg once daily for six days was non-inferior to a ten-day regimen of linezolid at a higher dose .

Case Studies and Findings
In one notable study involving patients with ABSSSIs:

  • Patients treated with tedizolid showed similar clinical cure rates to those treated with linezolid.
  • The treatment duration with tedizolid was reduced by approximately 40% , indicating a significant advantage in terms of therapy length .

属性

CAS 编号

1239662-48-6

分子式

C₁₇H₁₇FN₆O₉P₂

分子量

530.3

同义词

P-​[(5R)​-​3-​[3-​Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​2-​oxo-​5-​oxazolidinyl]​methyl Ester Diphosphoric Acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。